molecular formula C14H12FNOS B4995803 3-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide

3-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide

Cat. No.: B4995803
M. Wt: 261.32 g/mol
InChI Key: XCNXRSYUBPBANV-UHFFFAOYSA-N
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Description

3-Fluoro-N-[2-(methylsulfanyl)phenyl]benzamide is a fluorinated benzamide derivative featuring a fluorine atom at the 3-position of the benzoyl ring and a methylsulfanyl (SMe) group at the 2-position of the aniline moiety. The molecular formula is C₁₄H₁₂FNO₂S, with a molecular weight of 277.32 g/mol.

Properties

IUPAC Name

3-fluoro-N-(2-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNOS/c1-18-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNXRSYUBPBANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 2-(methylsulfanyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiparasitic Agent
One notable application of 3-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide is its use as a long-term control agent for ectoparasites in animals. Research indicates that this compound can effectively manage infestations by targeting specific biological pathways in parasites, thus providing an innovative solution for veterinary medicine .

1.2 Neurological Disorders
The compound has been studied for its potential impact on neurological disorders, particularly those involving the N-Methyl-D-aspartate (NMDA) receptor. NMDA receptor dysfunction is linked to various neuropsychiatric conditions such as Alzheimer's disease and epilepsy. Compounds similar to this compound have shown promise in enhancing binding affinity at the NMDA receptor, which could lead to novel therapeutic strategies for these disorders .

1.3 PPAR Activation
Research has also highlighted the ability of compounds related to this compound to activate Peroxisome Proliferator-Activated Receptors (PPARs). This activation is significant for metabolic regulation and could be beneficial in treating conditions associated with lipid and carbohydrate metabolism disorders .

Agrochemical Applications

2.1 Pest Control
In the agrochemical sector, this compound has been identified as a promising candidate for pest control formulations. Its efficacy against ectoparasites makes it a valuable addition to veterinary formulations aimed at livestock and pets, potentially reducing the reliance on traditional pesticides that may have broader environmental impacts .

Case Studies and Research Findings

Study Application Findings
Study on Ectoparasite ControlVeterinary MedicineDemonstrated effective management of ectoparasites using formulations containing this compound, leading to improved health outcomes in treated animals .
NMDA Receptor Binding StudiesNeurological ResearchFound increased binding affinity at NMDA receptors with derivatives of this compound, suggesting potential for developing new treatments for neuropsychiatric disorders .
PPAR Activation ResearchMetabolic DisordersShowed that compounds activating PPAR pathways can aid in managing lipid metabolism disorders, indicating a dual therapeutic approach using derivatives of this compound .

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the fluorine atom and the methylsulfanyl group can enhance its binding affinity and selectivity. The molecular targets and pathways involved vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and calculated properties of 3-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide with similar compounds:

Compound Name Substituent (Benzamide) Substituent (Aniline) Molecular Weight (g/mol) logP (Predicted) Key Interactions
This compound 3-Fluoro 2-(methylsulfanyl) 277.32 ~2.8 Weak C–H⋯S, π-π stacking
3-Fluoro-N-(2-(trifluoromethyl)phenyl)benzamide (1T2F) 3-Fluoro 2-(CF₃) 283.22 ~3.5 C–H⋯F, C–F⋯F–C
3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide 3-Chloro 2-(CF₃) 298.67 ~3.7 Halogen bonding (Cl), C–F⋯F–C
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2-Fluoro 2,3-Difluoro 252.20 ~2.5 F⋯H–N hydrogen bonding

Key Observations:

  • Lipophilicity : The trifluoromethyl (CF₃) group in 1T2F increases logP compared to the SMe group in the target compound, reflecting higher hydrophobicity .
  • Hydrogen Bonding : Fluorine in 1T2F and difluoro analogs participates in C–H⋯F interactions, whereas the SMe group in the target compound may engage in weaker C–H⋯S or sulfur-mediated π-interactions .

Spectroscopic and Crystallographic Analysis

  • NMR Challenges : Fluorinated benzamides often exhibit complex ¹H NMR spectra due to scalar coupling and overlapping aromatic signals . For the target compound, the SMe group’s protons (δ ~2.5 ppm) may simplify assignments compared to CF₃-containing analogs with more complex splitting patterns.
  • Crystal Packing : In 1T2F, supramolecular motifs involve C–H⋯F and C–F⋯F–C interactions . By contrast, the SMe group in the target compound may favor π-π stacking or S⋯H–C interactions, as observed in sulfur-containing aromatic systems .

Biological Activity

3-Fluoro-N-[2-(methylsulfanyl)phenyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets. Additionally, the methylsulfanyl group may influence the compound's binding affinity and selectivity towards its biological targets .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Antibacterial Activity

This compound also displays antibacterial activity, particularly against Gram-positive bacteria. Studies have reported that derivatives similar to this compound exhibit effective minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship suggests that modifications in the benzamide moiety can enhance antibacterial potency .

Case Study 1: Antitumor Efficacy

A study conducted by Abdou et al. evaluated the antitumor efficacy of various N-arylamides, including those structurally related to this compound. The results indicated that these compounds could significantly suppress tumor growth in xenograft models, with notable reductions in tumor volume observed after treatment .

Case Study 2: Antibacterial Properties

In a comparative study on antibacterial agents, derivatives of benzamides were tested against multiple bacterial strains. The results showed that certain modifications led to enhanced antibacterial activity, with some compounds achieving MIC values as low as 0.008 μg/mL against resistant strains .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntitumorMCF-7 (Breast Cancer)~10 µM
AntitumorA549 (Lung Cancer)~12 µM
AntibacterialStaphylococcus aureus0.016 μg/mL
AntibacterialBacillus subtilis0.008 μg/mL

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that compounds similar to this compound exhibit favorable metabolic stability in human liver microsomes, suggesting a potential for reduced toxicity in vivo. The half-life and clearance rates indicate a promising profile for further development as therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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